molecular formula C12H12BrNO B13518658 1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile

1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile

Cat. No.: B13518658
M. Wt: 266.13 g/mol
InChI Key: ONMOHLXZRVTGDE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a bromo and methoxy group on the phenyl ring, and a nitrile group on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methoxybenzyl cyanide with a suitable cyclobutane precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 1-(4-substituted-3-methoxyphenyl)cyclobutane-1-carbonitrile derivatives.

    Oxidation: Formation of 1-(4-bromo-3-formylphenyl)cyclobutane-1-carbonitrile or 1-(4-bromo-3-carboxyphenyl)cyclobutane-1-carbonitrile.

    Reduction: Formation of 1-(4-bromo-3-methoxyphenyl)cyclobutane-1-amine.

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions with enzymes or receptors, while the nitrile group can act as a reactive site for further chemical modifications. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-methoxyphenyl)cyclobutane-1-carbonitrile
  • 1-(4-Fluoro-3-methoxyphenyl)cyclobutane-1-carbonitrile
  • 1-(4-Methyl-3-methoxyphenyl)cyclobutane-1-carbonitrile

Uniqueness

1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile is unique due to the presence of the bromo group, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The combination of the bromo and methoxy groups on the phenyl ring, along with the nitrile group on the cyclobutane ring, provides a versatile scaffold for further chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12BrNO/c1-15-11-7-9(3-4-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3

InChI Key

ONMOHLXZRVTGDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCC2)C#N)Br

Origin of Product

United States

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